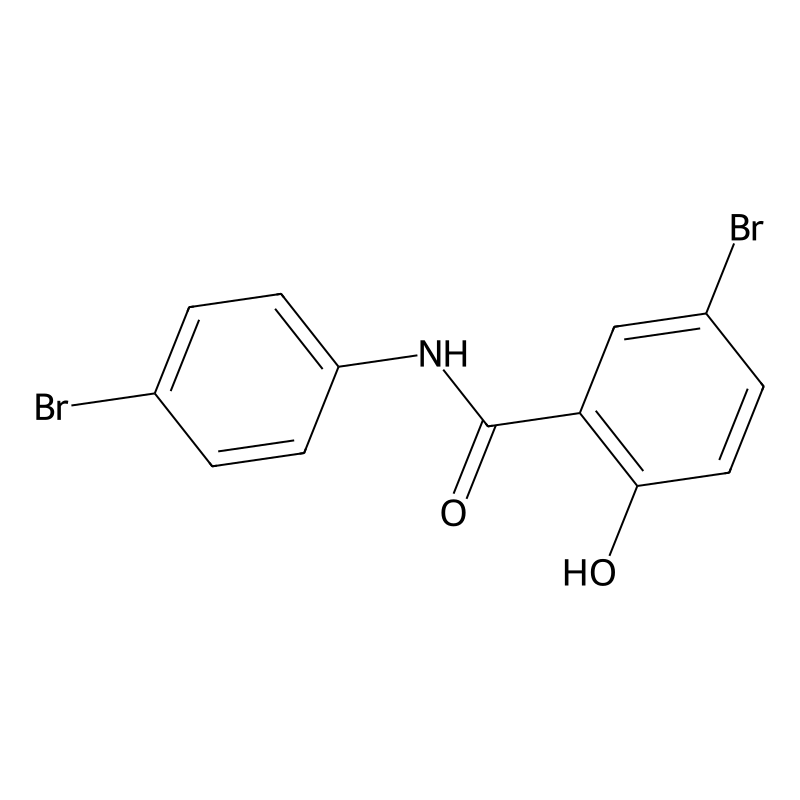

Dibromsalan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dibromsalan (4',5-dibromosalicylanilide) is a highly characterized halogenated salicylanilide utilized primarily as a veterinary anthelmintic, agricultural biocide, and analytical reference standard. While historically formulated in fixed-ratio mixtures with tribromsalan for broad-spectrum flukicide applications, modern procurement of high-purity dibromsalan is driven by its distinct pharmacokinetic profile, specifically its low systemic absorption and direct gastrointestinal localization. As a precursor and API standard, it provides critical baseline data for evaluating anthelmintic resistance, metabolic stability, and localized antifungal efficacy in non-human applications [1].

Substituting dibromsalan with its closest in-class analog, tribromsalan, or utilizing commercial bromsalan mixtures (e.g., Hilomid) fundamentally alters the pharmacokinetic and efficacy profile of the formulation. Tribromsalan exhibits significantly higher systemic absorption and undergoes complex Phase I hydroxylation, which complicates residue analysis and shifts the therapeutic action away from the gastrointestinal tract. Furthermore, relying on fixed-ratio commercial mixtures prevents researchers and formulators from isolating the specific antimicrobial and fasciolicidal mechanisms of the dibromo- structure, leading to irreproducible assay results and compromised regulatory submissions [1].

Gastrointestinal Localization via Restricted Oral Bioavailability

In mammalian pharmacokinetic evaluation, the degree of salicylanilide halogenation strictly dictates systemic absorption. Dibromsalan demonstrates highly restricted oral absorption, retaining the majority of the administered dose within the gastrointestinal tract. In contrast, the closely related analog tribromsalan is readily absorbed into systemic circulation [1]. This restricted absorption profile mirrors established GI-targeted anthelmintics like niclosamide.

| Evidence Dimension | Oral absorption rate (mammalian model) |

| Target Compound Data | 11% systemic absorption |

| Comparator Or Baseline | Tribromsalan (65% systemic absorption) |

| Quantified Difference | 5.9-fold reduction in systemic absorption |

| Conditions | Oral administration in rat pharmacokinetic models |

Ensures the active compound remains localized in the GI tract for targeted anthelmintic efficacy while minimizing systemic exposure risks.

Metabolic Stability and Excretion Pathway

The metabolic fate of bromsalans impacts their suitability for veterinary applications and regulatory residue tracking. Dibromsalan is primarily excreted as glucuronide and sulfate conjugates of the intact parent molecule. Conversely, tribromsalan undergoes significant Phase I metabolism, yielding multiple hydroxylated metabolites (e.g., 4'-hydroxy-3,5-dibromosalicylanilide) prior to conjugation [1].

| Evidence Dimension | Primary metabolic excretion profile |

| Target Compound Data | Conjugation of the intact parent molecule |

| Comparator Or Baseline | Tribromsalan (Extensive hydroxylation prior to conjugation) |

| Quantified Difference | Elimination of Phase I hydroxylated metabolites |

| Conditions | Biliary and fecal excretion analysis |

Simplifies pharmacokinetic modeling and residue detection by avoiding the generation of complex, biologically active hydroxylated metabolites.

Enhanced Antifungal Efficacy Against Pathogenic Yeasts

Within the bromsalan class, the specific halogenation pattern of dibromsalan confers targeted antifungal activity that outperforms higher-halogenated counterparts in specific assays. Head-to-head in vitro evaluations demonstrate that dibromsalan achieves stronger growth inhibition against key veterinary and agricultural pathogens, including Candida albicans and Pityrosporum ovale, particularly when formulated with cationic delivery vehicles [1].

| Evidence Dimension | Fungal growth inhibition (C. albicans / P. ovale) |

| Target Compound Data | Confirmed growth inhibition; significantly enhanced by cationic vehicles |

| Comparator Or Baseline | Tribromsalan (Lower comparative inhibition; limited filamentation impact) |

| Quantified Difference | Broader and more potent yeast inhibition profile |

| Conditions | In vitro minimal inhibitory concentration (MIC) assays |

Provides a more potent active pharmaceutical ingredient for surface-level veterinary and agricultural antifungal formulations.

Development of Gastrointestinal-Targeted Veterinary Anthelmintics

Due to its exceptionally low oral bioavailability (11%) compared to tribromsalan, pure dibromsalan is a structurally validated salicylanilide API for formulating non-systemic flukicides and anthelmintics that must remain concentrated in the gastrointestinal tract of livestock [1].

Analytical Reference Standards for Residue Testing

Because dibromsalan is excreted primarily as conjugates of the parent molecule without complex hydroxylation, it serves as a highly reliable analytical standard for tracking halogenated salicylanilide residues in agricultural and veterinary matrices [1].

Formulation of Specialized Agricultural Biocides

Leveraging its documented antifungal activity against Candida albicans and Pityrosporum ovale, dibromsalan is procured for the development of targeted agricultural and veterinary surface disinfectants where human photosensitization risks are not applicable [2].

References

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types